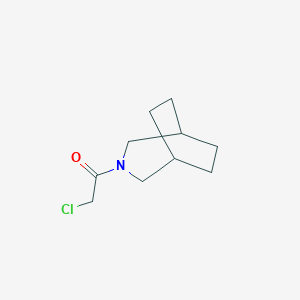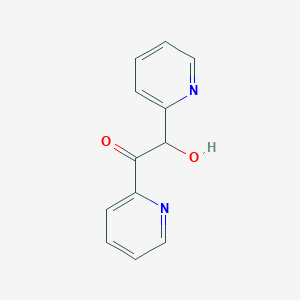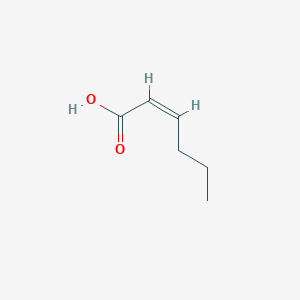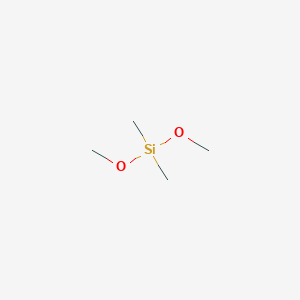![molecular formula C5H9O3P B074375 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 1449-91-8](/img/structure/B74375.png)
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as MPTO, is a cyclic phosphorus compound that has been studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, such as enzymes, to alter their activity.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane in lab experiments is its stability, which makes it easy to handle and store. However, its low solubility in water and organic solvents can make it difficult to work with in certain applications.
Zukünftige Richtungen
Future research on 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane could explore its potential use in drug development, as well as its ability to interact with other biological molecules. It could also be studied for its potential use in the development of new materials with unique properties. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic uses.
Synthesemethoden
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized through a two-step process, starting with the reaction of 2,3-dimethyl-2,3-dinitrobutane with sodium methoxide to yield 2,3-dimethyl-2,3-dinitro-1-butene. This intermediate is then reacted with trimethylene oxide in the presence of a phosphorus catalyst to yield 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential use as a ligand in coordination chemistry, as well as for its ability to form stable complexes with transition metal ions. It has also been investigated for its potential use in the development of new materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
1449-91-8 |
|---|---|
Produktname |
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Molekularformel |
C5H9O3P |
Molekulargewicht |
148.1 g/mol |
IUPAC-Name |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
InChI-Schlüssel |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
Kanonische SMILES |
CC12COP(OC1)OC2 |
Andere CAS-Nummern |
1449-91-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
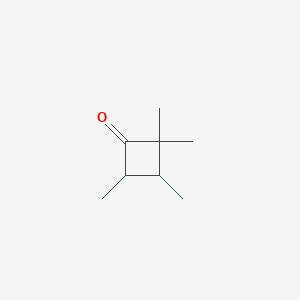
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
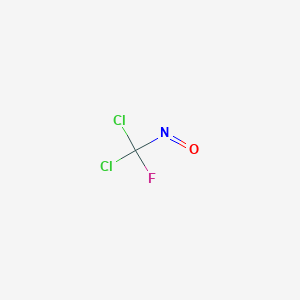
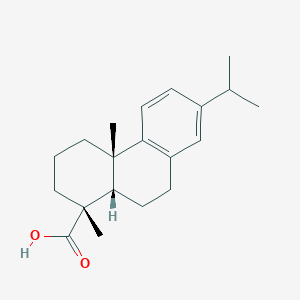
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

